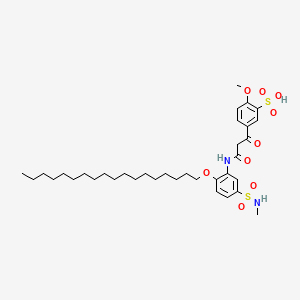
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes methoxy, sulphonyl, and octadecyloxy groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid typically involves multiple steps, including the introduction of functional groups and the formation of key intermediates. Common synthetic routes may involve:
Formation of the Methoxy Group: This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Sulphonyl Group: Sulphonylation reactions often use sulfonyl chlorides in the presence of a base.
Attachment of the Octadecyloxy Group: This step may involve etherification reactions using octadecanol and appropriate activating agents.
Formation of the Dioxopropyl Group: This can be achieved through acylation reactions using dicarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulphonyl group can be reduced to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulphonyl group may yield methylaminothiophenol.
科学研究应用
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling processes.
相似化合物的比较
Similar Compounds
- 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(decyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
- 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(hexadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
Uniqueness
The uniqueness of 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the octadecyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for certain biological and industrial applications.
生物活性
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A methoxy group at position 2.
- A sulfonamide moiety linked to a phenyl ring.
- An octadecyloxy chain providing hydrophobic characteristics.
Its molecular formula is C25H38N2O6S, and it has a molecular weight of approximately 478.66 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the sulfonamide : Reaction of an amine with a sulfonyl chloride.
- Introduction of the octadecyloxy group : Alkylation using an appropriate alkyl halide.
- Final assembly : Coupling reactions to form the complete structure.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | 0.15 µM |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on human cell lines, including HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The findings revealed:
- IC50 values : The compound showed an IC50 value of approximately 25 µM against HaCat cells, indicating moderate cytotoxicity.
- Selectivity : It exhibited selective toxicity towards cancerous cells compared to non-cancerous cells, suggesting potential for cancer therapy.
The mechanism of action involves interference with bacterial cell wall synthesis and disruption of nucleic acid synthesis through inhibition of key enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that the compound forms stable interactions with these targets, which are critical for bacterial growth and replication.
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in reduced bacterial load in infected tissues, demonstrating its efficacy in treating infections.
- Combination Therapy : Preliminary studies indicate that combining this compound with standard antibiotics enhances their effectiveness against resistant strains.
属性
CAS 编号 |
97552-65-3 |
|---|---|
分子式 |
C35H54N2O9S2 |
分子量 |
710.9 g/mol |
IUPAC 名称 |
2-methoxy-5-[3-[5-(methylsulfamoyl)-2-octadecoxyanilino]-3-oxopropanoyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H54N2O9S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-46-32-23-21-29(47(40,41)36-2)26-30(32)37-35(39)27-31(38)28-20-22-33(45-3)34(25-28)48(42,43)44/h20-23,25-26,36H,4-19,24,27H2,1-3H3,(H,37,39)(H,42,43,44) |
InChI 键 |
QAOHHICCXNNOLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















